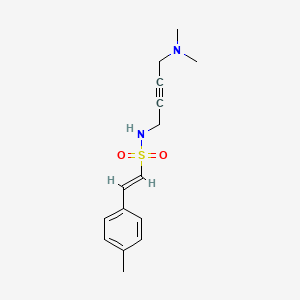
3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one, also known as DMFOQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
- Novel Anticancer Compounds : A study described the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which exhibited moderate to high levels of antitumor activities against several cancer cell lines. These compounds, especially the representative compound 4u, primarily arrested HeLa cells in S and G2 stages, leading to apoptosis, confirmed by various staining methods and flow cytometry (Fang et al., 2016).
Antimicrobial Applications
- Antibacterial Quinolines : Compounds synthesized on alumina support using microwaves demonstrated promising antibacterial activity. Among these, specific quinolines showed significant inhibitory effects against selected bacterial strains, suggesting their potential as antibacterial agents (Kidwai et al., 2000).
Antiviral Research
- Novel Quinazolinones against Respiratory Viruses : A study highlighted the synthesis of novel quinazolin-4(3H)-ones with significant antiviral activity against various respiratory viruses, including influenza A and severe acute respiratory syndrome coronavirus, showcasing the potential of these compounds in antiviral research (Selvam et al., 2007).
Photophysical Applications
- Mechanoluminescence and Data Security Protection : Research on Ir(III) complexes with tunable emissions demonstrated their use in data security protection through reversible emission color changes upon grinding and fuming. This study opens avenues for designing smart luminescent materials for various technological applications (Song et al., 2016).
Eigenschaften
IUPAC Name |
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-10-3-4-12(7-11(10)2)18-22-19(25-23-18)15-9-21-16-6-5-13(20)8-14(16)17(15)24/h3-9H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLWISJFVPXRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2775136.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2775139.png)
![[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid](/img/structure/B2775140.png)
![4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2775142.png)




![Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2775150.png)
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2775151.png)

